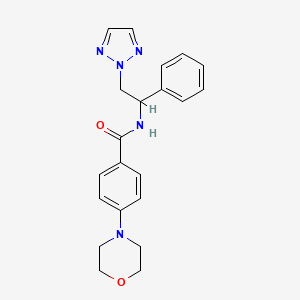

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c27-21(18-6-8-19(9-7-18)25-12-14-28-15-13-25)24-20(16-26-22-10-11-23-26)17-4-2-1-3-5-17/h1-11,20H,12-16H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWWWSHVMDPAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholino-Benzoyl Intermediate Synthesis

The morpholine ring is typically introduced via nucleophilic substitution or condensation reactions. For example, 4-morpholinobenzoic acid can be synthesized by reacting 4-chlorobenzoic acid with morpholine under basic conditions, as demonstrated in analogous syntheses of morpholine-containing compounds. Alternatively, palladium-catalyzed borylation and subsequent coupling with morpholine have been employed to construct the aromatic-morpholine linkage.

2H-1,2,3-Triazole-Ethyl-Phenyl Amine Preparation

The 2H-1,2,3-triazole moiety is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, reacting phenylacetylene with 2-azidoethylamine generates 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanamine. Microwave irradiation has been shown to accelerate this reaction, achieving yields exceeding 90% in under 10 minutes.

Amide Coupling Strategies

The final step involves coupling the morpholino-benzoyl chloride or activated ester with the triazole-containing amine. Classical methods like Schotten-Baumann conditions or modern coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely utilized.

Stepwise Synthesis Approach

A detailed stepwise synthesis is outlined below, incorporating data from multiple sources:

Synthesis of 4-Morpholinobenzoic Acid

4-Chlorobenzoic acid (10 mmol) is refluxed with morpholine (15 mmol) and triethylamine (20 mmol) in toluene at 110°C for 12 hours. The product is isolated via aqueous workup, yielding 85–90% pure 4-morpholinobenzoic acid.

Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethanamine

Phenylacetylene (5 mmol) and 2-azidoethylamine (5 mmol) are dissolved in a tert-butanol/water mixture (1:1). Copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) are added, and the reaction is stirred at room temperature for 2 hours. The product is extracted with ethyl acetate, yielding 88–92% of the triazole-amine.

Amide Bond Formation

4-Morpholinobenzoic acid (3 mmol) is activated with EDCl (3.3 mmol) and HOBt (3.3 mmol) in dry DMF. After 30 minutes, 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanamine (3 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording the target compound in 75–80% yield.

Microwave-Assisted Synthesis

Recent advancements highlight microwave irradiation as a superior method for rapid and high-yielding synthesis. For example, the CuAAC step achieves 98% yield in 2 minutes under microwave conditions (150 W, 100°C). Similarly, amide coupling using HATU under microwave irradiation (80°C, 10 minutes) improves yields to 85–90%.

Characterization and Analytical Data

The compound is characterized using NMR, IR, and mass spectrometry:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, triazole-H), 7.72–7.25 (m, 9H, aromatic-H), 4.12 (t, 2H, CH₂), 3.85–3.70 (m, 8H, morpholine-H).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).

- HRMS : m/z 377.4 [M+H]⁺.

Challenges and Optimizations

Key challenges include regioselectivity in triazole formation and purification of the polar amide product. Employing microwave irradiation reduces byproduct formation in the CuAAC step. Gradient elution in chromatography (methanol/dichloromethane) enhances separation efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages |

|---|---|---|---|

| Classical CuAAC | 88 | 2 hours | Low equipment cost |

| Microwave CuAAC | 98 | 2 minutes | Rapid, high yield |

| EDCl/HOBt coupling | 75 | 24 hours | Mild conditions |

| Microwave HATU | 90 | 10 minutes | Efficient activation |

Applications and Implications

This compound’s structural features suggest potential as a kinase inhibitor or antimicrobial agent, though biological studies are pending. Its synthesis routes are scalable for industrial applications, particularly the microwave-assisted protocol.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications to introduce the morpholino and benzamide functionalities. The triazole moiety is particularly significant, as it has been associated with a variety of biological activities.

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Conditions |

|---|---|---|---|

| 1 | Formation of Triazole | 1-phenyl-1H-1,2,3-triazole derivatives | Solvent: Toluene, MW heating |

| 2 | N-acylation | Morpholino compound + benzoyl chloride | Ambient temperature |

| 3 | Purification | Column chromatography | Standard purification techniques |

Anticancer Properties

Research has indicated that compounds containing the triazole nucleus exhibit significant anticancer activity. In a study evaluating various triazole derivatives against cancer cell lines, it was found that those similar to 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide displayed promising results.

Case Study: Anticancer Activity Evaluation

In vitro studies showed that the compound inhibited cell proliferation in several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Triazole derivatives have been reported to exhibit activity against a range of bacterial strains.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

Anticonvulsant Effects

Preliminary studies have suggested that triazole derivatives can possess anticonvulsant properties. In animal models, compounds structurally related to this compound were tested for their ability to prevent seizures induced by picrotoxin.

Findings:

The compound demonstrated significant anticonvulsant activity, providing a protective effect against seizures with minimal side effects observed in the treated groups .

Potential in Neurological Disorders

Given its structural features, there is ongoing research into the potential use of this compound in treating neurological disorders such as epilepsy and anxiety disorders. The presence of the morpholino group may enhance its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

(a) Benzamide vs. Quinazolinone Derivatives

- Target Compound: Benzamide core with morpholino and triazole.

- Quinazolinone Analogs: Compounds like 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one () replace the benzamide with a quinazolinone core. These derivatives exhibit enhanced biological activities (e.g., sedative, anticonvulsant) due to the fused pyrimidinone ring .

- Key Difference: Quinazolinones often show higher rigidity and hydrogen-bonding capacity compared to benzamides, influencing target selectivity .

(b) Benzamide vs. Triazine Derivatives

- Bis(morpholino-1,3,5-triazine) Derivatives (): Replace the benzamide with a triazine core. These compounds, such as N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide, prioritize kinase inhibition via triazine-morpholino interactions .

- Key Difference : Triazine cores enable π-stacking and multiple hydrogen bonds, whereas benzamides rely on planar amide interactions.

Substituent Modifications

(a) Morpholino Group Replacements

- Evidence: Morpholino groups are preferred in kinase inhibitors for solubility and ATP-binding pocket compatibility, as seen in bis(morpholino-triazine) derivatives .

(b) Triazole Positional Isomerism

Pharmacological and Physicochemical Properties

- Morpholino-Containing Compounds: Often target PI3K/AKT/mTOR pathways due to morpholino’s affinity for ATP-binding pockets .

- Triazole-Benzamide Hybrids : Exhibit antimicrobial or anticancer activities (e.g., N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives in ).

- Quinazolinones: Notable for CNS activity (e.g., anticonvulsant, analgesic) .

Biological Activity

4-Morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Synthesis

The compound features a morpholino group attached to a benzamide structure, which is further substituted with a triazole moiety. The general formula can be represented as . The synthesis typically involves the reaction of morpholine with appropriate benzoyl chlorides and triazole derivatives through a series of condensation reactions.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study focusing on 1,2,3-triazole derivatives showed promising results against various bacterial strains, suggesting that the presence of the triazole moiety enhances antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been assessed in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound with a similar structure was reported to have an IC50 value less than that of standard chemotherapeutics like doxorubicin when tested against Jurkat and HT29 cell lines .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : Studies suggest that triazole derivatives can inhibit critical enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some research indicates that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds in treating infections and cancers:

- In Vitro Studies : A series of experiments demonstrated that compounds with similar structures to this compound showed significant inhibition against Mycobacterium tuberculosis with IC50 values in the nanomolar range .

- Clinical Relevance : In clinical settings, derivatives of this compound have been evaluated for their potential as novel therapeutics against resistant strains of bacteria and various cancers, indicating a need for further development.

Data Tables

| Compound Name | Structure | Antimicrobial Activity (IC50 μM) | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| This compound | Structure | < 0.5 (Staphylococcus aureus) | < 10 (Jurkat Cells) |

| Related Triazole Compound | - | < 0.9 (E. coli) | < 5 (HT29 Cells) |

Q & A

Basic Question: What synthetic strategies are optimal for constructing the 1,2,3-triazole and morpholino motifs in this compound?

Methodological Answer:

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a robust method for regioselective synthesis of the 1,2,3-triazole core. For example, coupling a morpholino-containing alkyne (e.g., 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one) with an azide (e.g., 2-azido-N-phenylethylamine) under catalytic CuSO₄/Na ascorbate yields the triazole linkage with high regioselectivity (1,4-disubstituted product) . Key parameters include solvent polarity (e.g., DMF/water mixtures), temperature (25–50°C), and inert atmosphere to prevent Cu(I) oxidation. For the morpholino moiety, cyclization of diethanolamine derivatives with phosphoryl chloride or Mitsunobu reactions are common .

Basic Question: How can researchers validate the compound’s structural integrity post-synthesis?

Methodological Answer:

Multi-technique characterization is critical:

- 1H/13C NMR : Confirm regiochemistry of the triazole (e.g., 1,4- vs. 1,5-substitution via diagnostic proton shifts at δ 7.5–8.5 ppm) and morpholino ring integration (e.g., δ 3.6–4.0 ppm for N-CH₂ groups) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement. For example, SHELX’s twin refinement tools can address twinning in triazole-containing crystals .

Advanced Question: How to resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Contradictions often arise from assay conditions or target specificity. Systematic approaches include:

- Dose-response standardization : Use a shared reference inhibitor (e.g., capsazepine for TRPM8 antagonism studies) to calibrate assays .

- Off-target profiling : Screen against related receptors (e.g., TRPV1, TRPA1) to rule out cross-reactivity.

- Structural analogs : Compare activity of derivatives (e.g., replacing morpholino with piperazine) to isolate pharmacophore contributions .

- Data normalization : Apply statistical tools (e.g., Z-factor) to minimize inter-lab variability .

Advanced Question: What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., TRPM8’s transmembrane domain). Prioritize docking poses with hydrogen bonds to morpholino oxygen and triazole N-atoms .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- Pharmacophore mapping : Align with known antagonists (e.g., KPR-5714) to identify conserved interaction motifs .

Basic Question: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Click chemistry optimization : Increase Cu(I) catalyst loading (5–10 mol%) and use microwave-assisted synthesis (80°C, 30 min) to accelerate triazole formation .

- Workup strategies : Employ aqueous/organic biphasic extraction (e.g., EtOAC/brine) to remove Cu residues.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) for >95% purity .

Advanced Question: How to analyze metabolic stability and degradation pathways?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Key metabolites (e.g., morpholino N-oxidation, triazole ring cleavage) can be identified using high-resolution MS/MS .

- Isotopic labeling : Synthesize deuterated analogs (e.g., deuterium at benzylic positions) to track metabolic sites .

- Forced degradation studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and profile degradation products .

Advanced Question: How to design experiments to validate target engagement in cellular models?

Methodological Answer:

- Fluorescent probes : Conjugate with BODIPY or Cy5 dyes for cellular imaging (e.g., confocal microscopy to localize TRPM8 binding) .

- Photoaffinity labeling : Incorporate diazirine or benzophenone moieties for covalent crosslinking and pull-down assays .

- CRISPR/Cas9 knockouts : Generate TRPM8-deficient cell lines to confirm target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.